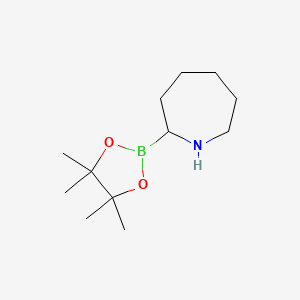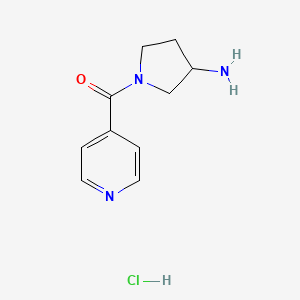
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a compound that features a pyrrolidine ring and a pyridine ring, connected through a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine-4-carbonyl group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. The pyridine-4-carbonyl group can then be introduced through a coupling reaction, such as an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Major Products:
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use .
Comparación Con Compuestos Similares
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds like pyridine-4-carboxylic acid and pyridine-3-carboxamide.
Uniqueness: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is unique due to the combination of the pyrrolidine and pyridine rings, which provides a distinct pharmacophore that can interact with a wide range of biological targets. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound in drug discovery .
Propiedades
Fórmula molecular |
C10H14ClN3O |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
(3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;/h1-2,4-5,9H,3,6-7,11H2;1H |
Clave InChI |
SYALHEXILVMZFS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
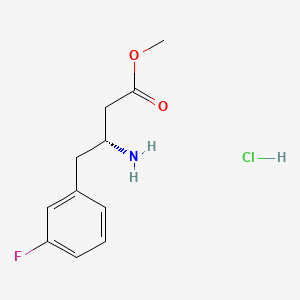
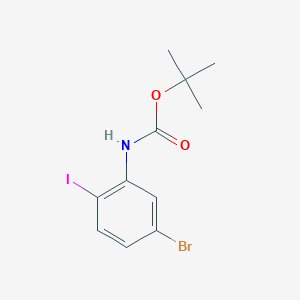
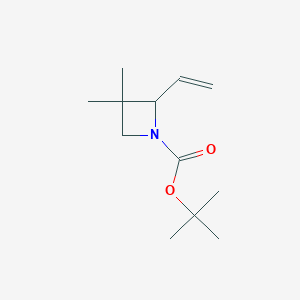

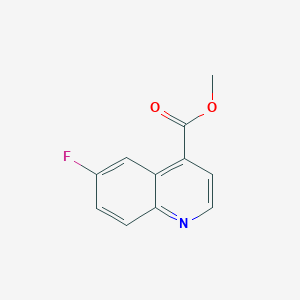
![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)
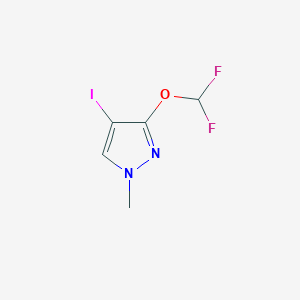
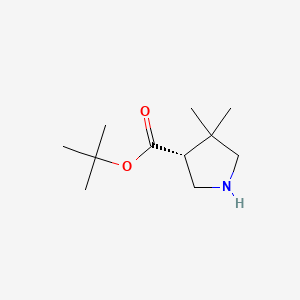
![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
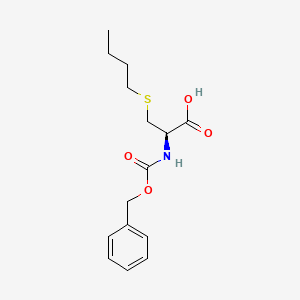
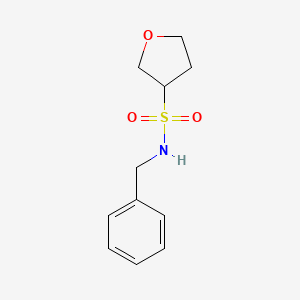
![Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)](/img/structure/B13503046.png)
